3-(octadecanoyloxy)propanoic acid
Overview
Description
3-(octadecanoyloxy)propanoic acid is an ester derivative of propanoic acid, where the hydroxyl group of propanoic acid is esterified with stearic acid. This compound is characterized by its long hydrophobic stearoyl chain, making it a significant molecule in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(octadecanoyloxy)propanoic acid can be synthesized through esterification reactions. The most common method involves the reaction of stearic acid with 3-hydroxypropanoic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of immobilized enzymes as biocatalysts is also explored to enhance the efficiency and selectivity of the esterification process .
Chemical Reactions Analysis
Types of Reactions: 3-(octadecanoyloxy)propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield stearic acid and 3-hydroxypropanoic acid.
Oxidation: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride as reducing agents.
Major Products Formed:
Hydrolysis: Stearic acid and 3-hydroxypropanoic acid.
Oxidation: Propanoic acid derivatives.
Reduction: Alcohol derivatives of the ester.
Scientific Research Applications
3-(octadecanoyloxy)propanoic acid finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a surfactant in emulsion polymerization.
Biology: Studied for its role in lipid metabolism and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of biodegradable plastics and as a lubricant additive
Mechanism of Action
The mechanism of action of 3-(octadecanoyloxy)propanoic acid primarily involves its hydrolysis to release stearic acid and 3-hydroxypropanoic acid. These products can then participate in various metabolic pathways. The stearic acid component integrates into lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
- 3-(Allyloxy)propanoic acid
- 3-(Bromobenzoyl)propanoic acid
- 3-Hydroxypropanoic acid
Comparison: 3-(octadecanoyloxy)propanoic acid is unique due to its long hydrophobic stearoyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant properties, unlike its shorter-chain counterparts .
Properties
IUPAC Name |
3-octadecanoyloxypropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-18-20(22)23/h2-19H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBHGGZUUFXXIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962554 | |
Record name | 3-(Stearoyloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4253-64-9, 803617-71-2 | |
Record name | 1-Carboxyethyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Stearoyloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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